Acetic acid, 2-[(4-methyl-2-quinazolinyl)thio]-
CAS No.:
Cat. No.: VC14823237
Molecular Formula: C11H10N2O2S
Molecular Weight: 234.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10N2O2S |
|---|---|
| Molecular Weight | 234.28 g/mol |
| IUPAC Name | 2-(4-methylquinazolin-2-yl)sulfanylacetic acid |
| Standard InChI | InChI=1S/C11H10N2O2S/c1-7-8-4-2-3-5-9(8)13-11(12-7)16-6-10(14)15/h2-5H,6H2,1H3,(H,14,15) |
| Standard InChI Key | RTLSTBTWHHGAMQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=NC2=CC=CC=C12)SCC(=O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The quinazoline scaffold in acetic acid, 2-[(4-methyl-2-quinazolinyl)thio]- consists of a bicyclic system fused from benzene and pyrimidine rings. Substitution at position 2 with a sulfur atom bridges the acetic acid group, while the methyl group at position 4 introduces steric and electronic modifications. Single-crystal X-ray diffraction studies of related compounds, such as ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, reveal a dihedral angle of 86.83° between the quinazoline and phenyl planes, suggesting similar non-planar arrangements in the target compound . The thioether linkage (C–S–C) adopts a bond length of ~1.81 Å, consistent with typical sulfur-containing heterocycles .
Conformational Dynamics
The methyl group at position 4 induces torsional strain, as evidenced by r.m.s. deviations of 0.0207 Å in analogous quinazoline systems . Intramolecular C–H⋯O interactions stabilize the acetate side chain, creating a pseudo-chair conformation. Disorder in terminal methyl groups, observed in 60° rotational splits, highlights the molecule’s dynamic behavior in crystalline states .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of acetic acid, 2-[(4-methyl-2-quinazolinyl)thio]- follows a two-step protocol derived from methods for related quinazoline-thioethers:
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Formation of 2-mercapto-4-methylquinazoline: Anthranilic acid reacts with methyl isothiocyanate under basic conditions (triethylamine, ethanol) to yield the thiol intermediate .
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Alkylation with chloroacetic acid: The thiol undergoes nucleophilic substitution with chloroacetic acid in alkaline media, producing the target compound .
Optimization Conditions
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Temperature: Reflux (70–80°C) ensures complete substitution .
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Solvent: Ethanol or DMF enhances solubility of intermediates .
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Yield: 75–85% after recrystallization from ethanol/water mixtures .
Reaction Scheme
Spectroscopic and Computational Analysis
Spectral Signatures
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IR Spectroscopy: Stretching frequencies at 1659 cm⁻¹ (C=O), 1215 cm⁻¹ (C–S), and 3134 cm⁻¹ (N–H) confirm functional groups .
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¹H NMR: Key signals include δ 2.45 (s, 3H, CH₃), δ 3.85 (s, 2H, SCH₂), and δ 12.1 (br, 1H, COOH) .
Hirshfeld Surface Analysis
Interatomic contacts for analogous compounds show dominant H⋯H (48.4%), C⋯H/H⋯C (21.5%), and O⋯H/H⋯O (18.7%) interactions . The acetic acid moiety participates in 23% of surface contacts, primarily through hydrogen bonding .
Table 1: Hirshfeld Surface Contributions for Analogous Quinazolines
| Interaction Type | Contribution (%) |
|---|---|
| H⋯H | 48.4 |
| C⋯H/H⋯C | 21.5 |
| O⋯H/H⋯O | 18.7 |
| S⋯H/H⋯S | 6.2 |
Biological Activity and Applications
Antimicrobial Properties
Quinazoline-thioethers demonstrate broad-spectrum activity, with MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli . The thioether linkage is critical for disrupting microbial cell membranes .
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
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4-Methyl vs. 4-Phenyl: Methyl substitution reduces steric hindrance, improving metabolic stability compared to bulkier aryl groups .
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Thioether vs. Ether Linkages: Sulfur’s polarizability enhances binding to cysteine-rich enzyme active sites .
Table 2: Cytotoxicity of Quinazoline Derivatives
| Compound | IC₅₀ (µg/mL) | Cancer Cell Line |
|---|---|---|
| Target Compound (4-Methyl) | 24.5 | MCF-7 |
| 4-Phenyl Analog | 18.9 | PC-3 |
| Unsubstituted Quinazoline | >50 | A549 |
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